molecular formula C4H7NO2S B1342525 3-Thiomorpholinone, 1-oxide CAS No. 88620-29-5

3-Thiomorpholinone, 1-oxide

Cat. No. B1342525
CAS RN: 88620-29-5
M. Wt: 133.17 g/mol
InChI Key: PTNKLPDOKOAQFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Thiomorpholinone, 1-oxide is a sulfur-containing heterocyclic compound that is part of the thiomorpholine family. Thiomorpholines are characterized by a six-membered ring containing both sulfur and nitrogen atoms. The 1-oxide designation indicates the presence of an oxygen atom double-bonded to the sulfur atom, which is a sulfoxide functional group. This group can significantly alter the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various fields, including medicinal chemistry and asymmetric synthesis.

Synthesis Analysis

The synthesis of thiomorpholine derivatives, including 3-thiomorpholinone, 1-oxide, has been explored in several studies. For instance, chiral nonracemic thiomorpholines have been synthesized from limonene or achiral alkenes using alpha-methylbenzylamine to control absolute stereochemistry . Additionally, a one-pot synthesis method has been developed for the creation of sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives, which involves the use of 4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide and different sulfonic acids . Another green and simple method for synthesizing thiomorpholine 1,1-dioxides is reported using a double Michael addition reaction catalyzed by boric acid/glycerol in water .

Molecular Structure Analysis

The molecular structure of thiomorpholine derivatives, including oxides, has been confirmed using various spectroscopic techniques. For example, the structures of novel 1,2,3-triazole derivatives of thiomorpholine 1,1-dioxide were confirmed by 1H NMR, 13C NMR, mass spectrometry, and elemental analysis . The stereochemistry of synthesized 1,4-thiazanes (thiamorpholines) and their derivatives was established from their 1H-NMR spectroscopic parameters .

Chemical Reactions Analysis

Thiomorpholine derivatives participate in a variety of chemical reactions. They have been used to generate sulfur ylides, which are applied in the asymmetric epoxidation of aldehydes, achieving excellent yields and selectivities . The double Michael addition reaction is another example where thiomorpholine 1,1-dioxides are prepared, demonstrating the versatility of these compounds in synthetic organic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiomorpholine derivatives are influenced by their molecular structure, particularly the presence of the sulfoxide group. The sulfoxide group can enhance the solubility of these compounds in polar solvents and may affect their boiling points, melting points, and stability. The biological activity of these compounds, such as antibacterial activity and free radical scavenging ability, has been evaluated, with some derivatives showing potent activity . The solid-phase synthesis of thiomorpholin-3-ones has also been described, which allows for the creation of these compounds with high purity .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Cross-Conjugated Dienes : 3-Thiomorpholinone, 1-oxide plays a role in the synthesis of functionalized 1,3-dienes, which are crucial in medicinal chemistry for skeletal remodeling of heterocycles (Farah et al., 2023).
  • Building Blocks in Medicinal Chemistry : It serves as a key building block in medicinal chemistry, with analogues entering clinical trials. It's used in preparing novel bicyclic thiomorpholine derivatives (Walker & Rogier, 2013).

Complex Formation and Ligand Studies

  • Complexes with Chromium(III) Halides : 3-Thiomorpholinone, 1-oxide forms complexes with CrX3•nH2O, displaying unique bonding and structural characteristics. These complexes are studied for their spectroscopic properties (Preti & Tosi, 1974).
  • Palladium Complex Reactions : The compound reacts with palladium compounds, forming PdCl2T2 and PdBr2T2, useful for studying ligand-metal interactions and compound stability (Di Filippo & Preti, 1969).

Biological and Pharmacological Studies

  • Inhibiting Nitric Oxide Production : Studies on mangrove endophytic fungi showed that compounds related to 3-Thiomorpholinone, 1-oxide can inhibit nitric oxide production in macrophages, highlighting its potential in studying inflammatory responses (Cui et al., 2018).
  • Cellular Effects of SIN-1 : 3-Morpholinosydnonimine, related to 3-Thiomorpholinone, 1-oxide, has been studied for its effects on platelet Ca2+ handling and cellular signaling pathways, providing insights into cardiovascular and cellular physiology (le Quan Sang et al., 2000; Mery et al., 1993).

Advanced Applications

  • Fluorescent Probing : A ratiometric fluorescent probe for glutathione determination was constructed using oxidized morpholine derivatives, demonstrating the application of 3-Thiomorpholinone, 1-oxide in bioimaging and intracellular monitoring (Liu et al., 2018)

Safety And Hazards

Safety Data Sheets (SDS) for 3-Thiomorpholinone, 1-oxide provide information on its hazards, including hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection .

properties

IUPAC Name

1-oxo-1,4-thiazinan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c6-4-3-8(7)2-1-5-4/h1-3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNKLPDOKOAQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611611
Record name 1lambda~4~,4-Thiazinane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Thiomorpholinone, 1-oxide

CAS RN

88620-29-5
Record name 1lambda~4~,4-Thiazinane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Thiomorpholinone, 1-oxide
Reactant of Route 2
Reactant of Route 2
3-Thiomorpholinone, 1-oxide
Reactant of Route 3
3-Thiomorpholinone, 1-oxide
Reactant of Route 4
3-Thiomorpholinone, 1-oxide
Reactant of Route 5
Reactant of Route 5
3-Thiomorpholinone, 1-oxide
Reactant of Route 6
3-Thiomorpholinone, 1-oxide

Citations

For This Compound
1
Citations
H Lehr, S Karlan, MW Goldberg - Journal of Medicinal Chemistry, 1963 - ACS Publications
Method B, condensation of «-mercapto esters (XT) with ethylenimine or its homologs (V), yielded 3-thiomorpholinones substituted in position 2, 4 or 5 (XTII). The end products usually …
Number of citations: 30 0-pubs-acs-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.